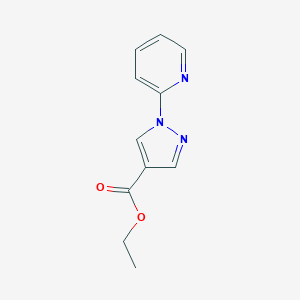

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-pyridin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPKAMXVXCKHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569888 | |

| Record name | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171193-35-4 | |

| Record name | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification with Ethanol and Thionyl Chloride

A foundational method involves the direct esterification of 1H-pyrazole-4-carboxylic acid using ethanol and thionyl chloride (SOCl₂). This approach proceeds via acid chloride formation, where thionyl chloride reacts with the carboxylic acid to generate an acyl chloride intermediate. Subsequent nucleophilic substitution with ethanol yields the ester product.

Reaction Conditions :

-

Reactants : 1H-pyrazole-4-carboxylic acid (8.92 mmol), ethanol (10 mL), thionyl chloride (1.6 g, 13.38 mmol).

-

Temperature : 0°C initial cooling, followed by room temperature (20–25°C).

-

Duration : 3 hours.

-

Workup : Evaporation under reduced pressure, purification via silica gel chromatography (15% ethyl acetate/hexane).

Yield : 80%.

Mechanistic Insight : The reaction’s efficiency relies on the complete conversion of the carboxylic acid to the acid chloride, which is highly reactive toward ethanol. Excess thionyl chloride ensures quantitative conversion, while controlled temperature prevents side reactions such as ethanol oxidation.

Industrial-Scale Optimization

Industrial adaptations of this method often employ continuous flow reactors to maintain consistent temperature and reagent mixing. High-throughput screening has identified optimal molar ratios (1:1.5 carboxylic acid to SOCl₂) and solvent systems (anhydrous ethanol with <1% water content) to maximize yield.

Condensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds

Two-Step Synthesis via Hydrazine Intermediates

A widely utilized route involves the condensation of hydrazine derivatives with diethyl ethoxymethylenemalonate (DEEM), followed by cyclization to form the pyrazole ring. Subsequent functionalization introduces the pyridin-2-yl moiety.

Step 1: Formation of Pyrazole Core

-

Reactants : Hydrazine hydrate (10 mmol), DEEM (10 mmol), ethanol (20 mL).

-

Conditions : Reflux at 80°C for 12 hours.

-

Intermediate : Ethyl 1H-pyrazole-4-carboxylate (yield: 70–75%).

Step 2: N-Arylation with 2-Bromopyridine

-

Reactants : Ethyl 1H-pyrazole-4-carboxylate (5 mmol), 2-bromopyridine (5.5 mmol), CuI catalyst (0.1 mmol), K₂CO₃ (10 mmol), DMF (15 mL).

-

Conditions : 120°C for 24 hours under nitrogen.

Challenges : Competing side reactions, such as over-arylation or decomposition of the pyridine ring, necessitate strict control of stoichiometry and catalyst loading.

One-Pot Condensation-Oxidation Approach

Recent advancements have enabled a one-pot synthesis by integrating condensation and oxidation steps. For example, using acetic acid (6 equivalents) under an oxygen atmosphere enhances cyclization efficiency:

| Entry | Oxidizing Agent | Atmosphere | Yield (%) |

|---|---|---|---|

| 1 | Acetic acid | Air | 74 |

| 2 | Acetic acid | O₂ | 94 |

| 3 | TFA | O₂ | 55 |

Data adapted from ACS Omega (2019).

This method eliminates intermediate isolation, reducing processing time and improving overall yield.

Oxidation of Dihydro-Pyrazole Derivatives

Oxidation with Potassium Persulfate

A patent-pending method describes the synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate via oxidation of its dihydro precursor. The dihydro compound, ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, undergoes oxidative aromatization using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis.

Reaction Parameters :

-

Oxidizing Agent : 1.3–1.7 equivalents K₂S₂O₈.

-

Catalyst : H₂SO₄ (0.1 equivalents).

-

Temperature : 70–80°C.

Mechanism : Persulfate radicals abstract hydrogen atoms from the dihydro ring, inducing dehydrogenation and aromatization. Sulfuric acid stabilizes reactive intermediates, preventing over-oxidation.

Comparative Analysis of Oxidizing Agents

Alternative oxidizing agents, such as hydrogen peroxide or permanganate salts, result in lower yields (30–50%) due to incomplete conversion or side reactions. Potassium persulfate’s selectivity for allylic positions makes it ideal for this transformation.

Industrial and Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 1-(Pyridin-3-yl)-1H-Pyrazole-4-Carboxylate (CAS 741717-60-2)

- Structural Difference : The pyridine nitrogen is at the 3-position instead of the 2-position.

- Computational similarity to the parent compound is 0.92 .

Ethyl 1-(6-Bromopyridin-2-yl)-5-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1536648-98-2)

Substituent Variations on the Pyrazole Ring

Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 69722-29-8)

- Structural Difference: An amino group (-NH₂) at the pyrazole’s 5-position.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with enzymatic active sites. This derivative is used in synthesizing ureido-linked anti-angiogenic agents (e.g., GeGe3) .

Ethyl 5-(Trifluoromethyl)-1-[5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazole-4-Carboxylate

Hybrid and Complex Derivatives

Ethyl 1-(1-(10-Oxo-10,11-Dihydrodibenzo[b,f]Thiepin-2-yl)Ethyl)-1H-Pyrazole-4-Carboxylate (Compound 14)

- Structural Difference : A bulky dibenzothiepin moiety attached via an ethyl linker.

- Impact : The extended aromatic system may enhance π-π stacking interactions but reduce solubility. Synthesized via Ru-catalyzed decarboxylative alkylation with 60% yield .

Ethyl 1-(4-(2-Oxopiperidin-1-yl)Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 1449117-46-7)

- Structural Difference : A 2-oxopiperidine group on the pyridine ring.

Structural and Computational Insights

- Crystallography : SHELX programs are widely used for structural validation. For example, derivatives with trifluoromethyl groups exhibit distinct torsion angles due to steric and electronic effects .

- Similarity Analysis : Computational tools rank analogs based on substituent effects. For instance, bromine and methyl groups reduce similarity scores due to altered steric profiles .

Industrial and Commercial Relevance

Biological Activity

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 1-position with a pyridin-2-yl group and an ethyl ester functional group at the 4-position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a versatile scaffold for drug design and development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:

- Enzyme Inhibition : It can bind to the active sites of enzymes, blocking their activity. For instance, it has been noted to act as a cyclooxygenase (COX) inhibitor, which is crucial in mediating inflammation and pain responses.

- Receptor Modulation : The compound may also interact with various receptors, leading to altered signaling pathways that contribute to its therapeutic effects.

Antitumor Activity

Recent studies have demonstrated promising antitumor activity against various cancer cell lines. For example, derivatives of pyrazole-based compounds were evaluated against human liver carcinoma (HepG2) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Doxorubicin | 0.08 ± 0.07 | |

| This compound | 1.9 ± 0.16 | |

| Other Derivative A | 2.4 ± 0.29 |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Pyrazole carboxylic acid derivatives, including this compound, have been reported to possess significant bioactivity against various bacterial and fungal strains . This broad-spectrum activity is attributed to their ability to disrupt microbial cell functions.

Anti-inflammatory Effects

As a COX inhibitor, this compound exhibits anti-inflammatory properties by reducing the synthesis of prostaglandins, which are mediators of inflammation. This mechanism positions it as a candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to highlight its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | C12H12N4O2 | Different pyridine substitution |

| Mthis compound | C11H10N4O2 | Methyl group affects lipophilicity |

| Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate | C10H10FN3O2 | Fluorine substitution enhances activity |

The presence of specific substituents such as fluorine or methyl groups can significantly influence the pharmacological properties of these compounds, including their potency and selectivity against biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Efficacy : A study evaluated several pyrazole derivatives against cancer cell lines, revealing that modifications at various positions influenced their cytotoxicity profiles significantly.

- Antimicrobial Testing : Research indicated that pyrazole derivatives demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

- Inflammatory Model Studies : In vivo studies using animal models showed that compounds similar to this compound significantly reduced inflammation markers compared to controls.

Q & A

Q. What are the common synthetic routes for ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or decarboxylative alkylation. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux conditions to form the pyrazole core, followed by functionalization at the 1-position with pyridin-2-yl groups .

- Decarboxylative N-Alkylation : Using ruthenium catalysts (e.g., Ru(dtbbpy)₃₂) in a solvent mixture (DCE/HFIP = 2:1) to couple pyrazole carboxylates with carboxylic acid precursors. Reaction times of ~20 hours yield products with 50–70% efficiency after silica gel chromatography .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic

- ¹H/¹³C NMR : Key peaks include δ ~8.6 ppm (pyridine protons), ~7.8 ppm (pyrazole protons), and ester carbonyl at ~163 ppm in ¹³C NMR. Coupling patterns distinguish substituent positions .

- X-ray Crystallography : SHELXL software refines crystal structures, validating bond lengths/angles and detecting disorders. For example, C=O bond lengths typically range from 1.20–1.23 Å .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–50%) to separate ester derivatives.

- Recrystallization : Polar solvents (ethanol/water) yield high-purity crystals, especially for X-ray studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test Ru, Pd, or Cu catalysts for decarboxylative coupling. Ru(dtbbpy)₃₂ shows superior efficiency in DCE/HFIP solvents .

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. Adjust reaction time (e.g., 18–24 hours) to minimize side products.

- Temperature Control : Maintain 80–100°C for cyclocondensation to ensure complete ring closure .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping peaks; e.g., distinguish pyridine (δ 8.6 ppm) from pyrazole protons (δ 7.8 ppm) .

- Tautomerism Analysis : Check for keto-enol tautomerism in the ester group using variable-temperature NMR or computational modeling .

- Cross-Validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) and HRMS data with theoretical values (e.g., m/z 261.1 for C₁₂H₁₃N₃O₂) .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electrophilic/nucleophilic sites. The pyridin-2-yl group enhances electron-withdrawing effects, directing substitutions to the pyrazole C-5 position .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The ester group’s flexibility may influence binding affinity .

Q. How is crystallographic data validated for this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for least-squares refinement, checking R-factor convergence (<5%). Validate hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking in the crystal lattice .

- PLATON Checks : Detect twinning or disorder using ADDSYM and TWIN commands. Report Flack parameter for absolute structure determination .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer :

- Intermediate for Bioactive Derivatives : Modify the ester to amide (hydrolysis) or introduce substituents (e.g., trifluoromethyl) to enhance pharmacokinetic properties. For example, Pfizer patents highlight pyrazole carboxylates as kinase inhibitors .

- SAR Studies : Compare with analogs like ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate to assess substituent effects on bioactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.